molecular formula C10H16O2 B14226603 Tert-butyl 4-methylpenta-2,4-dienoate CAS No. 569679-93-2

Tert-butyl 4-methylpenta-2,4-dienoate

Cat. No.: B14226603
CAS No.: 569679-93-2
M. Wt: 168.23 g/mol
InChI Key: IQNVHHPAPLLSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-methylpenta-2,4-dienoate is an organic compound with the molecular formula C10H16O2. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This compound is known for its unique structural features, which include a conjugated diene system and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methylpenta-2,4-dienoate typically involves the esterification of 4-methylpenta-2,4-dienoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methylpenta-2,4-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-methylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-methylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes and catalysts in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methylpent-4-enoate
  • 2-tert-Butyl-4-methoxyphenol
  • 2,6-Di-tert-butyl-4-methylpyridine

Uniqueness

Tert-butyl 4-methylpenta-2,4-dienoate is unique due to its conjugated diene system and tert-butyl ester group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable in various applications .

Properties

CAS No.

569679-93-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

tert-butyl 4-methylpenta-2,4-dienoate

InChI

InChI=1S/C10H16O2/c1-8(2)6-7-9(11)12-10(3,4)5/h6-7H,1H2,2-5H3

InChI Key

IQNVHHPAPLLSII-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CC(=O)OC(C)(C)C

Origin of Product

United States

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